1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-butyl-5-chloro-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-3-4-5-12-9(10)8(6-13)7(2)11-12/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKLPRXGBKYCOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with butyl chloride and a chlorinating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde exhibits potential antitumor properties. Preliminary studies suggest it may inhibit specific enzymes associated with cancer progression, making it a candidate for further investigation in cancer therapeutics .
2. Anti-inflammatory Effects
The compound's interactions with receptors involved in inflammation pathways are under exploration. Its unique structure may enhance its ability to modulate biological targets, potentially leading to novel anti-inflammatory drugs .
3. Antimicrobial Activity
Pyrazole derivatives have been reported to possess antimicrobial properties. The presence of the chloro and aldehyde groups in this compound may contribute to its effectiveness against various pathogens, warranting further studies in this area .
Agrochemical Applications
1. Synthesis of Agrochemicals
This compound serves as an important intermediate in the synthesis of various agrochemicals. Its structural characteristics allow for modifications that can lead to the development of effective pesticides and herbicides .
Synthetic Methods
Several synthetic routes have been developed for producing this compound:
Case Studies
Case Study 1: Antitumor Mechanism Investigation
A study investigated the antitumor mechanism of this compound on melanoma cells. The results indicated significant inhibition of cell proliferation and highlighted the compound's potential as an anticancer agent .
Case Study 2: Anti-inflammatory Pathway Modulation
Research focused on the compound's ability to modulate inflammatory pathways demonstrated promising results, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro and butyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrazole-4-carbaldehyde Derivatives
Key Observations:
Aryl-substituted analogues (e.g., 1-phenyl or 1-(4-chlorophenyl)) are more common in drug intermediates due to their planar structure and π-π stacking interactions with biological targets .
Position 5 Modifications: Chlorine at position 5 is conserved in many analogues, suggesting its role in electronic stabilization or halogen bonding . Replacement with phenoxy groups (e.g., 5-(4-chlorophenoxy)) introduces steric bulk and polarizability, correlating with enhanced antimicrobial activity .
Physical Properties :
- Melting points vary significantly: 1-phenyl analogues (e.g., 140–141°C) exhibit higher m.p. due to crystalline packing facilitated by aromatic groups, while alkyl-substituted derivatives may have lower m.p. .
Commercial and Research Status
- Discontinued Availability : this compound is listed as discontinued by suppliers, possibly due to niche demand or synthetic challenges .
- Active Analogues : Compounds like 3-butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde remain available, highlighting the preference for mixed aryl-alkyl substitution patterns in research .
Biological Activity
1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits unique properties due to its specific substituents, which influence its reactivity and biological interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential applications in medicine and industry.
Target of Action : Pyrazole derivatives, including this compound, are known to interact with various biological targets, including enzymes and receptors, leading to significant physiological effects.
Mode of Action : The compound can modulate cell signaling pathways and gene expression, affecting cellular metabolism and function. It is known to inhibit specific enzymes, thereby influencing metabolic pathways crucial for cell survival and proliferation.
Enzyme Interaction : Research indicates that this compound can inhibit certain enzymes, impacting metabolic processes. For example, it has been shown to affect the activity of enzymes involved in cancer cell metabolism .
Cellular Effects : In vitro studies demonstrate that this compound can induce apoptosis in cancer cells. It enhances caspase activity, which is critical for the apoptotic process, thereby leading to reduced viability in cancer cell lines such as MDA-MB-231 and HepG2 .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant growth inhibition against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | HepG2 | 4.98 |
| 10c | MDA-MB-231 | 7.84 |
These findings suggest that compounds containing the pyrazole scaffold could serve as potential leads for new anticancer therapies .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Its structure allows it to interact with bacterial enzymes or membranes, leading to growth inhibition of various pathogens .
Temporal and Dosage Effects
Research has shown that the biological effects of this compound can vary with time and dosage. At lower concentrations, it may have minimal effects on cellular functions; however, higher concentrations can lead to significant alterations in metabolic pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways through its interactions with key enzymes. This involvement can alter metabolite levels within cells, impacting overall cellular metabolism and function .
Transport and Distribution
The transport mechanisms of this compound within biological systems are crucial for its efficacy. It is believed to utilize specific transporters to cross cellular membranes, which influences its localization and accumulation within cells.
Case Studies
Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives for their anticancer properties. For instance, a study synthesized several analogs and evaluated their cytotoxicity against breast cancer cells. The results indicated that certain derivatives exhibited potent inhibition of cell proliferation and induced apoptosis effectively .
Q & A
Q. What are the common synthetic routes for preparing 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-butyl-1H-pyrazol-5(4H)-one reacts with a chlorinating agent (e.g., POCl₃) in the presence of DMF to introduce the aldehyde group at the 4-position . A subsequent nucleophilic substitution replaces the 5-chloro group with aryloxy or other substituents using phenols and a base (e.g., K₂CO₃) . Alternative methods involve alkylation or condensation reactions with formaldehyde under alkaline conditions .
Q. How is the compound characterized analytically?
Key techniques include:
- Single-crystal X-ray diffraction to confirm molecular geometry and intermolecular interactions (e.g., C=O···H hydrogen bonds) .
- NMR spectroscopy (¹H, ¹³C, ¹⁵N) to resolve substituent positions, particularly distinguishing between regioisomers .
- Elemental analysis and mass spectrometry for purity validation .
Q. What are the recommended storage and handling protocols?
Store in a dry, cool environment (2–8°C) away from oxidizing agents. Use gloves, goggles, and ventilation to avoid inhalation/contact with dust or vapors. In case of exposure, rinse with water immediately .
Q. What pharmacological activities have been explored for derivatives of this compound?
Hydrazide derivatives (e.g., N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides) exhibit anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazol-induced seizure models .
Advanced Research Questions
Q. What challenges arise in resolving regioisomerism during synthesis?
The 5-chloro and 3-methyl groups create steric and electronic biases, leading to preferential substitution at the 4-position. However, dynamic NMR or X-ray crystallography is critical to confirm regioselectivity, as similar compounds (e.g., 1-benzyl derivatives) show distinct NOE correlations and packing motifs .
Q. How does the aldehyde group influence reactivity in heterocyclic synthesis?
The aldehyde acts as a versatile electrophile for:
Q. What mechanistic insights govern the Vilsmeier-Haack reaction for this compound?
The reaction proceeds via iminium intermediate formation between DMF and POCl₃, followed by electrophilic attack at the electron-rich pyrazole ring. The 4-position is favored due to steric hindrance from the 1-butyl and 3-methyl groups .
Q. How can computational methods aid in predicting biological activity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets. For example, hydrazide derivatives with electron-withdrawing groups show enhanced anticonvulsant activity due to improved membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
